8-Hydroxyquinoline-beta-D-glucopyranoside is a glycosylated derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The compound features a beta-D-glucopyranoside moiety, which enhances its solubility and biological interactions. The 8-hydroxyquinoline structure is characterized by a bicyclic arrangement comprising a pyridine ring fused to a phenolic structure, with the hydroxyl group located at the 8-position. This unique configuration allows for various chemical modifications and biological applications.
8-Hydroxyquinoline derivatives, including the beta-D-glucopyranoside form, can be derived from natural sources or synthesized through various chemical reactions. The parent compound, 8-hydroxyquinoline, can be obtained through synthetic methods such as the Skraup synthesis or Friedlander synthesis, which involve the reaction of substituted anilines with aldehydes or ketones under specific conditions .
This compound falls under the category of heterocyclic compounds and is classified as an aromatic amine due to its nitrogen-containing ring structure. It also belongs to the broader class of phenolic compounds due to the presence of the hydroxyl group attached to the aromatic ring.
The synthesis of 8-hydroxyquinoline-beta-D-glucopyranoside can be achieved through several methods:
The synthesis may require specific conditions such as temperature control and pH adjustment to optimize yields. For example, microwave-assisted synthesis has been explored for its efficiency in producing various derivatives .
The molecular structure of 8-hydroxyquinoline-beta-D-glucopyranoside can be represented as follows:
8-Hydroxyquinoline-beta-D-glucopyranoside can undergo several chemical reactions:
The stability and reactivity of the compound are influenced by factors such as pH, temperature, and the presence of competing ligands in solution.
The mechanism of action for 8-hydroxyquinoline-beta-D-glucopyranoside primarily involves:
Research indicates that derivatives of 8-hydroxyquinoline can modulate gene expression related to oxidative stress responses, enhancing cytoprotection in ischemic conditions .
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize this compound's structure and confirm its purity .
Molecular Architecture:8-Hydroxyquinoline-β-D-glucopyranoside (CAS 29266-96-4) is a glycosidic conjugate comprising 8-hydroxyquinoline (8-HQ) linked via a β-glycosidic bond to D-glucose. Its systematic name is 8-Quinolinyl β-D-glucopyranoside, with the molecular formula C₁₅H₁₇NO₆ and a molecular weight of 307.30 g/mol [5]. The structure features the quinoline hydroxyl group at C8 covalently bonded to the anomeric carbon (C1) of the glucopyranose ring, adopting a β-configuration confirmed by NMR and X-ray crystallography [1] [3].
Physicochemical Properties:
Characterization Methods:
Table 1: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₅H₁₇NO₆ | Elemental Analysis |
Molecular Weight | 307.30 g/mol | MS |
pKa | 12.69 ± 0.70 | Potentiometry |
Boiling Point | 582.5°C (predicted) | Computational Modeling |
Density | 1.507 g/cm³ (predicted) | Computational Modeling |
Glycosidic Linkage | β-configuration | NMR, X-ray |
Early Synthesis and Motivations:The compound was first synthesized in the 1970s to address systemic toxicity and poor bioavailability of 8-HQ-based therapeutics (e.g., clioquinol). Initial routes used Koenigs-Knorr glycosylation: 8-HQ reacted with per-O-acetylated glucopyranosyl bromide under basic conditions (K₂CO₃) with phase-transfer catalysts (TBABr), followed by deacetylation [2] [6]. Yields were moderate (60–70%), with challenges in anomeric selectivity.
Evolution of Synthetic Strategies:
Landmark Studies:
Table 2: Historical Synthesis Milestones
Year | Synthetic Method | Key Improvement | Reference |
---|---|---|---|
1970s | Koenigs-Knorr glycosylation | First chemical synthesis | [6] |
1980s | Phase-transfer catalysis | β-Selectivity >85% | [2] |
2012 | TBABr/K₂CO₃ biphasic system | High-yield deprotected conjugates | [2] |
2015 | CuAAC "click" chemistry | Triazole linkers for bioactivity | [4] |
Glycosidase-Activated Prodrug Design:The β-glucoside bond serves as a biochemical mask, preventing premature metal chelation. Cancer cell-selective activation occurs via overexpressed β-glucosidases, releasing cytotoxic 8-HQ in situ [5] [6]. Studies in HCT116 colon cancer cells show 10-fold higher cytotoxicity in the presence of β-glucosidase compared to normal cells [5].
Enzyme Inhibition Applications:
Metal Ion Chelation and Transport:
Innovative Glycoconjugate Designs:- Triazole-Bridged Derivatives: Synthesized via CuAAC between propargyl-8-HQ and glucosyl azides. Exhibit dual functionality:1. Enhanced cellular uptake via GLUT transporters.2. Triazole N3/C5-H participates in metal coordination, improving chelation [4].- Acylated Prodrugs: Per-O-acetylated versions increase lipophilicity (log P >1.5), enhancing membrane permeability. Intracellular esterases hydrolyze acetates, activating the drug [2].
Table 3: Biological Activities of Key Derivatives
Derivative | Target | Activity | Mechanism |
---|---|---|---|
8-HQ-β-D-glucopyranoside | β1,4-GalT | IC₅₀ = 32 µM | Mn²⁺ chelation at active site |
Triazole-linked glucosyl-8-HQ | HCT116 cancer cells | IC₅₀ = 9.7 µM (+Cu²⁺) | ROS generation via Cu transport |
Per-O-acetylated glucoside | MCF-7 cancer cells | 5× higher uptake vs. aglycone | Passive diffusion & hydrolysis |
Therapeutic Applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7